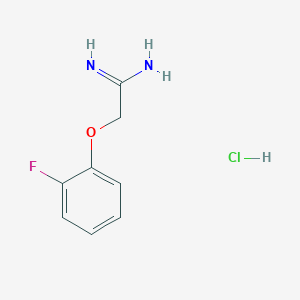

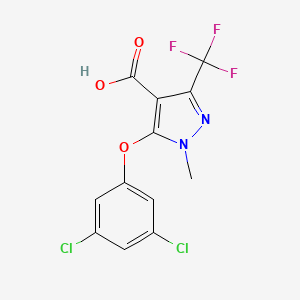

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2-Fluoro-phenoxy)-piperidine hydrochloride” is a biochemical used for proteomics research . Another related compound, “2-(2-fluoro-phenoxy)-propionic acid”, is also used in research .

Synthesis Analysis

A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .Molecular Structure Analysis

The molecular structure of “2-fluoro-2-oxo PCE (hydrochloride)” is provided by Cayman Chemical . Another related compound, “2-fluoro Deschloronorketamine (hydrochloride)”, also has its molecular structure provided .Chemical Reactions Analysis

A reaction involving 4-chloro-2-fluoro-6-mercaptophenol, K2CO3, sodium hydroxymethanesulphinate in DMF, and 2, 2, 2-trifluoroiodoethane was reported .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in various sources .Applications De Recherche Scientifique

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride has been used in various scientific research applications, including biochemical studies, cell biology, and drug discovery. It is used as a substrate for enzymatic reactions, as an inhibitor of certain enzymes, and as a fluorescent probe for imaging. It has been used to study the structure and function of proteins and to identify new drug targets. It has also been used to study the regulation of gene expression and to develop new therapeutic agents.

Mécanisme D'action

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride is a substrate for certain enzymes, meaning that it can be used as a catalyst for biochemical reactions. It can also be used as an inhibitor of certain enzymes, meaning that it can block the activity of certain enzymes. It can also be used as a fluorescent probe for imaging, meaning that it can be used to visualize biochemical processes.

Biochemical and Physiological Effects

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride has been found to have biochemical and physiological effects. It can be used to study the structure and function of proteins, to identify new drug targets, and to study the regulation of gene expression. It has also been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been found to have anti-cancer properties, as it can inhibit the growth of certain types of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride has several advantages for lab experiments. It is a versatile molecule that can be used for a variety of research applications. It is also relatively easy to synthesize, and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, there are some limitations to its use in lab experiments. It is a highly reactive molecule, and can be toxic if not handled properly. Additionally, it can be difficult to obtain in large quantities.

Orientations Futures

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride has a wide range of potential applications in scientific research. It can be used to study the structure and function of proteins, to identify new drug targets, and to develop new therapeutic agents. Additionally, it can be used to study the regulation of gene expression, to develop new diagnostic tools, and to develop new methods of drug delivery. Finally, it can be used to study the biochemical and physiological effects of drugs, and to develop new drugs with improved safety profiles.

Méthodes De Synthèse

2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride is synthesized by a three-step process. The first step consists of the reaction of 2-fluoro-phenol with acetic anhydride in the presence of a base such as sodium hydroxide. This reaction yields 2-fluoro-phenoxy-acetamidine. The second step is the reduction of the amide group to an amine group, which is done by adding sodium borohydride and water. The third step is the addition of hydrochloric acid, which yields the desired product 2-(2-Fluoro-phenoxy)-acetamidine; hydrochloride.

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOOAHCHWDZAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=N)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)

![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)

![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)

![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)